molecular formula C11H11F3N4O2 B2552600 2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034374-15-5

2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2552600
CAS RN: 2034374-15-5
M. Wt: 288.23
InChI Key: ZSMSEGDADOAYDK-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a chemical compound that contains a triazole group . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively . The method for synthesizing similar compounds involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and regulation of the pH value . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and adding methanesulfonic acid into the mixed reaction solution .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical And Chemical Properties Analysis

The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can make the compound a strong acid .

Scientific Research Applications

Anticancer Applications

2-Methoxy derivatives, similar to the queried compound, have been modified to enhance their anticancer effects. For example, Xiao-meng Wang et al. (2015) replaced the acetamide group in a related compound with an alkylurea moiety, leading to significant antiproliferative activities against human cancer cell lines and reduced toxicity. This suggests potential applications of the compound in cancer treatment (Wang et al., 2015).

Herbicidal Activity

Compounds with a similar structure have been noted for their herbicidal activity. For instance, Chao-Nan Chen et al. (2009) synthesized a derivative that acts as an effective acetohydroxyacid synthase inhibitor, exhibiting promising herbicidal properties against broad-leaf weeds, along with good safety profiles for crops like rice, maize, and wheat (Chen et al., 2009).

Insecticidal Properties

In a study by A. Fadda et al. (2017), a related compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was used to synthesize various heterocycles with potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. This highlights the potential use of similar compounds in pest control (Fadda et al., 2017).

Radiopharmaceutical Applications

J. Kumar et al. (2006) synthesized and evaluated a derivative as a PET imaging agent for CRF1 receptors in baboons. This implies that the compound or its derivatives could be useful in developing diagnostic tools in neurology and psychiatry (Kumar et al., 2006).

Mechanism of Action

The mechanism of action of triazole compounds is related to their ability to bind in the biological system with a variety of enzymes and receptors . This makes them show versatile biological activities .

Future Directions

Triazole compounds have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the future research directions could involve exploring more about the biological activities of this specific compound and its potential applications in medicine.

properties

IUPAC Name

2-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-20-6-9(19)15-5-8-16-17-10-7(11(12,13)14)3-2-4-18(8)10/h2-4H,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMSEGDADOAYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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